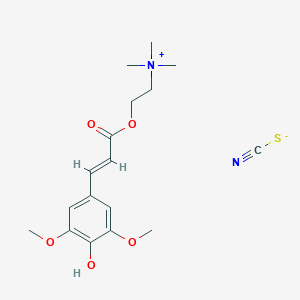
Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate
Vue d'ensemble
Description
Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate is a useful research compound. Its molecular formula is C17H24N2O5S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Sinapine thiocyanate (ST), also known as Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate or A9SJB3RPE2, is an alkaloid isolated from the seeds of cruciferous species . It has exhibited a wide range of pharmacological effects, including anti-inflammatory, anti-malignancy, and anti-angiogenic effects .
Target of Action
The primary target of ST is Growth Arrest and DNA Damage-inducible Alpha (GADD45A) . GADD45A is a stress-induced protein that plays a crucial role in maintaining genomic stability and cellular response to DNA damage .
Mode of Action
ST interacts with its target, GADD45A, by upregulating its expression . This interaction leads to significant changes in cellular processes, including the repression of cell proliferation and mobility, and the arrest of cells in the G2/M phase .
Biochemical Pathways
ST affects several biochemical pathways. It has been found to activate the CD36/CDC42-JAK2-STAT3 pathway in foam cells .
Pharmacokinetics
The bioavailability of ST is low due to enterohepatic circulation . The apparent volume of distribution of ST for intravenous and intragastric administrations are 107.51 ± 21.16 L/kg and 78.60 ± 14.44 L/kg, respectively . The maximum plasma concentration is 47.82 ± 18.77 nM, and the time to maximum peak is 88.74 ± 20.08 min for the intragastric dosing group .
Result of Action
The action of ST results in significant anti-tumor effects on pancreatic cancer cells . It represses the proliferation rate and colony formation of these cells in vitro . It also inhibits cell mobility and increases the expression of E-cadherin, an epithelial biomarker . In vivo, ST suppresses pancreatic cell proliferation and increases GADD45A expression in tumor tissues .
Action Environment
The action of ST can be influenced by environmental factors. For instance, the method of application, the processing of the compound, and the original medicinal plants can affect the skin irritation caused by ST . Furthermore, the concentration of ST in the skin and plasma can vary depending on the method of administration .
Analyse Biochimique
Biochemical Properties
Sinapine thiocyanate is an acetylcholinesterase (AChE) inhibitor . It interacts with the enzyme AChE, inhibiting its activity. This interaction plays a crucial role in the research of Alzheimer’s disease, ataxia, myasthenia gravis, and Parkinson’s disease .
Cellular Effects
Sinapine thiocyanate influences cell function by exerting anti-inflammatory and anti-oxidant effects . It can cross cell membranes and inhibit the release of pro-inflammatory cytokines. It also exhibits anti-tumor and anti-angiogenic effects, which can influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Sinapine thiocyanate involves binding interactions with biomolecules, specifically with the enzyme acetylcholinesterase (AChE). By inhibiting AChE, Sinapine thiocyanate can influence changes in gene expression and cellular metabolism .
Metabolic Pathways
As an AChE inhibitor, it likely interacts with enzymes and cofactors involved in cholinergic signaling .
Propriétés
IUPAC Name |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLELSNOPYHTYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7431-77-8 | |
| Record name | Sinapine thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007431778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SINAPINE THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9SJB3RPE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B7765749.png)
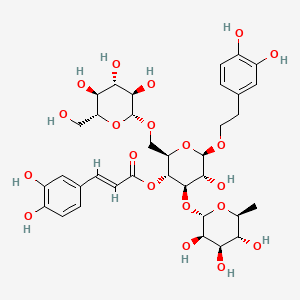

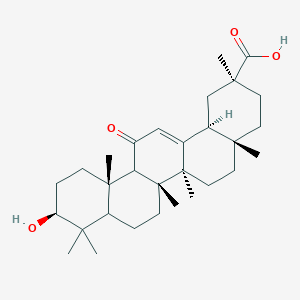
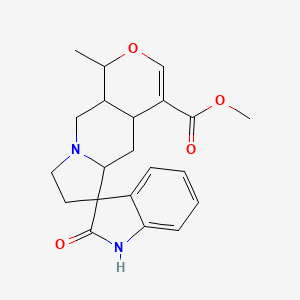

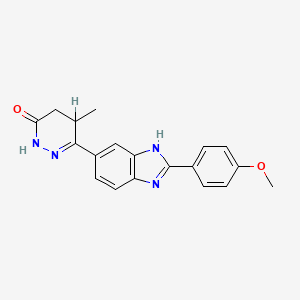

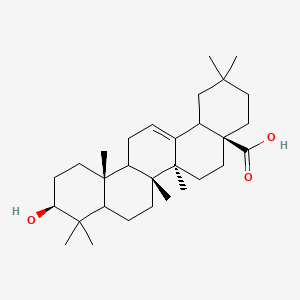
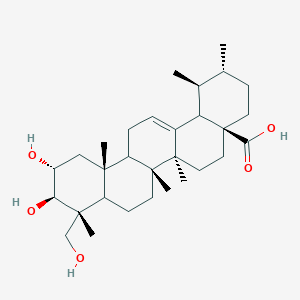
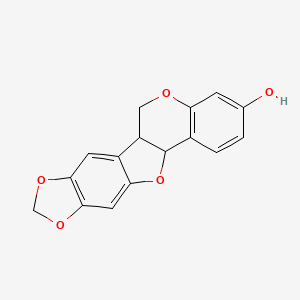
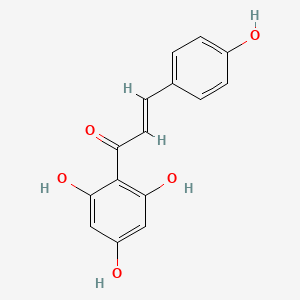
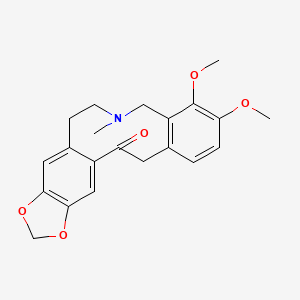
![(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione](/img/structure/B7765825.png)